7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione
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Overview
Description
7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione is a complex organic compound with a unique structure that includes a furan ring fused to a phenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the phenanthrene core, followed by the introduction of the furan ring and methoxy group. Key steps may include Friedel-Crafts acylation, cyclization, and methoxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may utilize continuous-flow synthesis techniques to enhance efficiency and scalability. Continuous-flow reactors allow for precise control over reaction parameters, leading to improved yields and reduced reaction times compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit specific enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other methoxy-substituted phenanthrene derivatives and furan-containing molecules. Examples are:
- 7-Methoxy-1-tetralone
- 2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl) phenol
Uniqueness
The uniqueness of 7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione lies in its specific structural features, which confer distinct chemical and biological properties. Its fused furan-phenanthrene framework and methoxy substitution make it a valuable compound for various applications.
Properties
CAS No. |
95280-64-1 |
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Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
7-methoxy-3a,3b,4,5,11,11a-hexahydronaphtho[2,1-e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C17H16O4/c1-20-10-3-5-11-9(8-10)2-4-13-12(11)6-7-14-15(13)17(19)21-16(14)18/h3,5-6,8,13-15H,2,4,7H2,1H3 |
InChI Key |
FYCGVOHPPYSXFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CCC4C(C3CC2)C(=O)OC4=O |
Origin of Product |
United States |
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